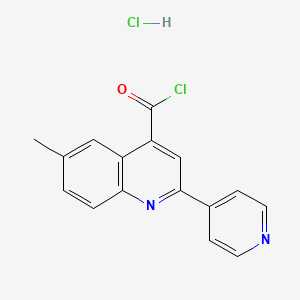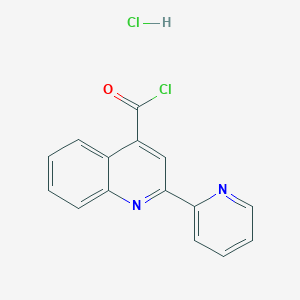
(2,3-Dichloro-4-methoxyphenyl)boronic acid
描述
(2,3-Dichloro-4-methoxyphenyl)boronic acid is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, which is essential in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science applications .
作用机制
Target of Action
The primary target of (2,3-Dichloro-4-methoxyphenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is known for its stability and readiness for preparation , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to various chemical reactions and processes .
生化分析
Biochemical Properties
(2,3-Dichloro-4-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .
Additionally, this compound has been shown to interact with other biomolecules such as nucleic acids and carbohydrates. The boronic acid group can form reversible covalent bonds with diols present in these biomolecules, facilitating the study of carbohydrate-protein interactions and nucleic acid modifications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis .
Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the expression levels of specific genes, thereby influencing cellular metabolism and other physiological processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group of this compound can interact with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction of this compound with serine proteases results in the formation of a covalent bond with the active site serine residue, thereby inhibiting enzyme activity .
In addition to enzyme inhibition, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the activity of these proteins, leading to changes in gene expression and subsequent physiological effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in reduced efficacy .
Long-term studies have also revealed that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. These effects can persist even after the removal of the compound, indicating potential long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to understand its therapeutic potential and toxicity. At lower dosages, this compound has been shown to effectively inhibit target enzymes and modulate gene expression without causing significant adverse effects . At higher dosages, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the efficacy of this compound reaches a plateau beyond a certain dosage, indicating that higher doses may not necessarily result in increased therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The boronic acid group of this compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments .
The localization and accumulation of this compound within tissues can also be influenced by its interactions with extracellular matrix components and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of this compound within these compartments .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2,3-Dichloro-4-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under mild conditions and are compatible with a wide range of functional groups, making them highly efficient for large-scale production .
化学反应分析
Types of Reactions: (2,3-Dichloro-4-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2,3-Dichloro-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
相似化合物的比较
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the dichloro substituents, making it less reactive in certain cross-coupling reactions.
(4,5-Dichloro-2-methoxyphenyl)boronic acid: Similar in structure but with different positions of the chloro and methoxy groups, affecting its reactivity and selectivity in reactions.
2-Chloro-5-methoxyphenyl boronic acid: Another similar compound with different substitution patterns, leading to variations in its chemical behavior.
Uniqueness: The unique combination of the dichloro and methoxy substituents in (2,3-Dichloro-4-methoxyphenyl)boronic acid provides it with distinct reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(2,3-dichloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELHXIPMFECAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729036 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190219-72-7 | |
| Record name | (2,3-Dichloro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-4-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


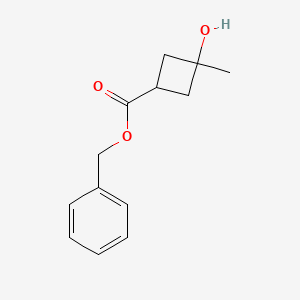
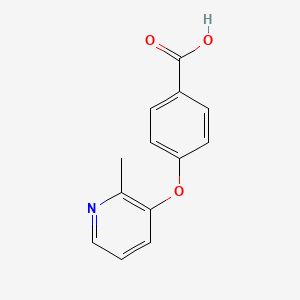
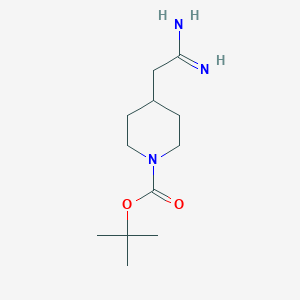
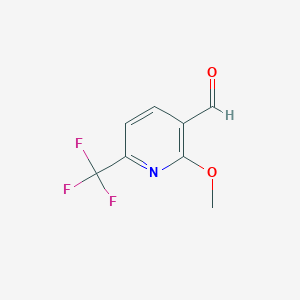
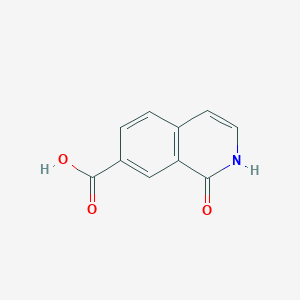
![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)
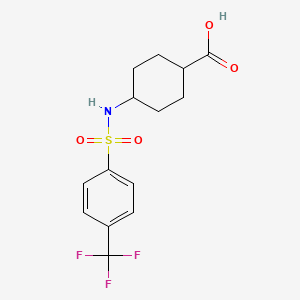

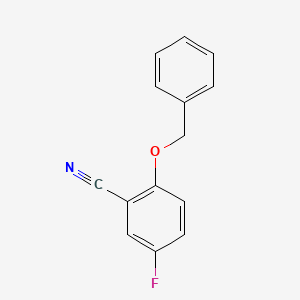
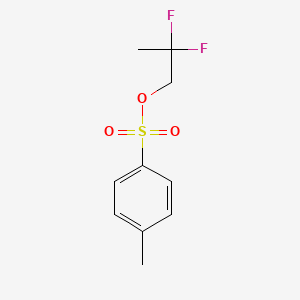
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
